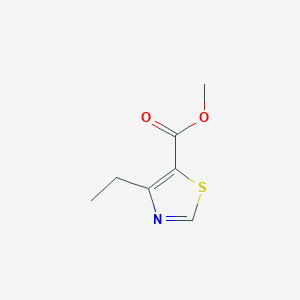

Methyl 4-ethylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-ethylthiazole-5-carboxylate: is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in their ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent such as N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-ethylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated or nitro-substituted thiazoles.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 4-ethylthiazole-5-carboxylate is primarily recognized for its potential in drug development, particularly as an intermediate in synthesizing various pharmaceutical compounds. Its unique thiazole structure allows for modifications that enhance biological activity and therapeutic efficacy.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties by interacting with DNA topoisomerase II. This interaction inhibits the enzyme's function, disrupting DNA replication and leading to cancer cell growth inhibition.

Table 1: Anticancer Activity Profiles

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | DNA topoisomerase II | X | High |

| Doxorubicin | Topoisomerase II | Y | Moderate |

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. Its thiazole ring structure enhances its effectiveness against specific pests while minimizing harm to beneficial organisms.

Case Study: Fungicidal Activity

A study demonstrated that formulations containing this compound significantly reduced fungal infections in crops, highlighting its potential as a key ingredient in sustainable agriculture practices .

Table 2: Efficacy of Agrochemical Formulations

| Formulation | Active Ingredient | Efficacy (%) |

|---|---|---|

| A | This compound | 85 |

| B | Traditional Fungicide | 70 |

Material Science

The compound also finds applications in material science, where it is used to develop specialty polymers and coatings. Its incorporation into polymer formulations can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research indicates that adding this compound to polymer matrices improves their resistance to environmental factors, making them suitable for applications in harsh conditions .

Table 3: Properties of Enhanced Polymers

| Polymer Type | Addition (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Standard | 0 | 150 | 30 |

| Enhanced | 5 | 180 | 40 |

Biochemical Research

In biochemical research, this compound is studied for its interactions with various biomolecules, providing insights into metabolic pathways and potential therapeutic targets. Its role as an enzyme inhibitor has been particularly noted in studies focused on metabolic diseases.

Case Study: Enzyme Inhibition

Investigations into the compound's mechanism revealed its potential to inhibit specific enzymes involved in metabolic pathways, suggesting avenues for developing treatments for metabolic disorders .

Mecanismo De Acción

The mechanism of action of methyl 4-ethylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which allows it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparación Con Compuestos Similares

- Methyl 4-methylthiazole-5-carboxylate

- Ethyl 4-ethylthiazole-5-carboxylate

- Methyl 4-ethylthiazole-2-carboxylate

Comparison: Methyl 4-ethylthiazole-5-carboxylate is unique due to the specific positioning of the ethyl group and the carboxylate ester. This configuration can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of the ethyl group at the 4-position may enhance its lipophilicity, affecting its interaction with biological membranes .

Actividad Biológica

Methyl 4-ethylthiazole-5-carboxylate (METC) is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with METC, supported by relevant data tables and case studies.

Overview of this compound

METC is characterized by its thiazole ring structure, which incorporates both sulfur and nitrogen atoms. This unique structure contributes to its diverse biological properties, making it a subject of significant scientific inquiry.

Target and Mode of Action

The primary mechanism through which METC exhibits its biological effects involves the inhibition of DNA topoisomerase II. This enzyme plays a crucial role in DNA replication and cell division, and its inhibition can lead to reduced cancer cell proliferation. The biochemical pathways affected by this interaction are critical for maintaining genomic stability during cell division.

Thiazole derivatives like METC have been shown to exhibit a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Demonstrated cytotoxic effects against cancer cell lines.

- Antioxidant : Capable of scavenging free radicals, thus protecting cells from oxidative stress .

Antimicrobial Activity

A study evaluating the antimicrobial properties of METC revealed that it possesses moderate to good activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

This table indicates that METC has varying levels of effectiveness against different bacterial pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that METC exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and A431 (skin cancer), showing promising results.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| A431 | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting METC's potential as an anticancer therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a study conducted on synthesized derivatives of thiazoles, including METC, researchers found that certain modifications to the thiazole structure enhanced antimicrobial activity. Compounds with electron-withdrawing groups showed improved efficacy against resistant bacterial strains .

- Anticancer Research : Another study focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications at specific positions on the thiazole ring could significantly enhance cytotoxicity against cancer cells. The presence of substituents like methyl or halogens at strategic locations was correlated with increased activity .

Propiedades

IUPAC Name |

methyl 4-ethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)11-4-8-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKDUOKBLSORJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.